Diethyl butanoylpropanedioate
Description
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Properties
CAS No. |
3378-01-6 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
diethyl 2-butanoylpropanedioate |
InChI |
InChI=1S/C11H18O5/c1-4-7-8(12)9(10(13)15-5-2)11(14)16-6-3/h9H,4-7H2,1-3H3 |
InChI Key |
BGYRVXQQKUXYFP-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C(C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCCC(=O)C(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Chemical Reactions Analysis
Enolate Formation and Alkylation
The α-hydrogen adjacent to the two carbonyl groups is highly acidic (pKₐ ~13), enabling deprotonation with alkoxide bases (e.g., NaOEt) to form a resonance-stabilized enolate. This enolate can undergo alkylation with alkyl halides via an Sₙ2 mechanism.
Example :
Hydrolysis and Decarboxylation
Under acidic or basic conditions, the ester groups hydrolyze to form a dicarboxylic acid, which undergoes thermal decarboxylation to yield a substituted acetic acid.
Example :
Cyclocondensation Reactions
The compound may participate in cyclocondensation with dinucleophiles (e.g., amines, hydrazines) to form heterocycles such as pyridones or oxazinones.
Example :
Halogenation and Oxidation
The α-position is susceptible to halogenation (e.g., bromination) under acidic conditions. Oxidation of the butanoyl group could yield carboxylic acids or ketones.
Transesterification and Aminolysis
The ethoxy groups undergo transesterification with alcohols or react with amines to form amides.
| Reaction | Conditions | Product |
|---|---|---|
| Transesterification | ROH/H⁺ | Dialkyl butanoylpropanedioate |
| Aminolysis | NH₃ or RNH₂ | Butanoylpropanediamide |
Key Considerations:
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